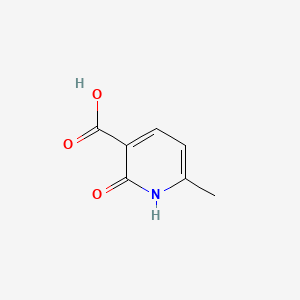

2-Hydroxy-6-methylnicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIHTJYXIHOBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191527 | |

| Record name | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38116-61-9 | |

| Record name | 2-Hydroxy-6-methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38116-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyridone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038116619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38116-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-2-PYRIDONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NM84QRZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of 2 Hydroxy 6 Methylnicotinic Acid

Established Synthetic Pathways for 2-Hydroxy-6-methylnicotinic Acid

The formation of the this compound scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern, energy-efficient techniques.

Conventional Synthetic Routes

Conventional synthesis of this compound often relies on cyclization reactions. One common approach is a variation of the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and an ammonia (B1221849) source. For the synthesis of this specific compound, a multicomponent reaction involving ethyl acetoacetate, cyanoacetamide, and a catalyst can be employed. The initial condensation and cyclization lead to a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine ring. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Another established method involves the hydrolysis of a pre-existing chlorinated precursor. For instance, the hydrolysis of 2-chloro-6-methylnicotinic acid can yield the target compound.

| Starting Materials | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Ethyl acetoacetate, Cyanoacetamide | Base catalyst (e.g., piperidine), heat | 2-Hydroxy-6-methyl-3-cyanopyridine | Intermediate requires subsequent hydrolysis to yield the final acid. |

| 2-Chloro-6-methylnicotinic acid | Aqueous acid (e.g., HCl) or base, heat | This compound | A straightforward hydrolysis reaction. |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of this compound, offering a significant improvement over conventional heating methods. ijcps.org A notable microwave-assisted approach involves the hydrolysis of 2-chloro-6-methylnicotinic acid. ijcps.org This method provides the target compound in a significantly reduced reaction time and with a good yield, highlighting the efficiency of microwave irradiation for this transformation. ijcps.orgresearchgate.net

The reaction is typically carried out in a sealed vessel using a mixture of aqueous acid and an organic co-solvent. The use of microwave irradiation dramatically shortens the reaction time from hours to minutes. ijcps.orgmdpi.combioorganica.org.ua

| Starting Material | Reagents & Conditions | Reaction Time | Yield |

|---|---|---|---|

| 2-Chloro-6-methylnicotinic acid | Aqueous HCl, Acetic Acid, Microwave irradiation (200 W) | 3.5 minutes | Good |

Functionalization and Derivatization Reactions of this compound

The presence of multiple functional groups—the carboxylic acid, the methyl group, and the 2-pyridone tautomer of the hydroxyl group—makes this compound a versatile platform for further chemical modifications.

Halogenation Reactions (e.g., Chlorination)

The hydroxyl group of this compound can be readily converted to a chloro group, a key transformation that opens up avenues for various nucleophilic substitution reactions. The most common method for this chlorination is the treatment with phosphorus oxychloride (POCl₃), often with heating. prepchem.comnih.gov This reaction proceeds by converting the pyridone to the more reactive 2-chloropyridine (B119429) derivative. This chlorinated intermediate is a valuable precursor for the synthesis of other derivatives. prepchem.com

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Phosphorus oxychloride (POCl₃) | 125 °C, 2 hours | 2-Chloro-6-methylnicotinic acid | 72% |

Formation of Amine Derivatives

The synthesis of amine derivatives from this compound is typically achieved via its chlorinated intermediate, 2-chloro-6-methylnicotinic acid. The chloro group at the 2-position is susceptible to nucleophilic displacement by ammonia or amines. For example, heating 2-chloro-6-methylnicotinic acid with an aqueous or alcoholic solution of ammonia in an autoclave results in the formation of 2-amino-6-methylnicotinic acid. This amination reaction is a fundamental method for introducing a nitrogen-containing substituent onto the pyridine ring.

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 2-Chloro-6-methylnicotinic acid | Aqueous Ammonia (28%) | 170 °C, 40 hours, Autoclave | 2-Amino-6-methylnicotinic acid |

Exploration of Other Nucleophilic Substitution Reactions

The chlorinated derivative, 2-chloro-6-methylnicotinic acid, serves as a key intermediate for a variety of nucleophilic substitution reactions beyond amination. The reactivity of the 2-chloropyridine moiety allows for the introduction of a wide range of functional groups. quimicaorganica.org Nucleophiles such as alkoxides, phenoxides, and thiophenoxides can displace the chloride ion to form the corresponding ethers and thioethers. sci-hub.se

The success and rate of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the use of conventional heating versus microwave irradiation. sci-hub.se For instance, reactions with sulfur nucleophiles are often rapid and high-yielding. sci-hub.se These reactions significantly broaden the scope of derivatives that can be prepared from this compound, enabling the synthesis of diverse compound libraries for various research applications.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is significantly influenced by its two primary functional groups: the pyridine ring and the carboxylic acid. These sites allow for specific oxidation and reduction reactions.

Reduction Pathways: The reduction of this compound and its derivatives primarily targets the pyridine ring. Catalytic hydrogenation is a common method for this transformation. Studies on related methylnicotinic acid derivatives have demonstrated that the pyridine ring can be hydrogenated to form piperidine (B6355638) structures. The diastereoselective hydrogenation of 2-methylnicotinic acid derivatives, for instance, has been successfully carried out using various supported metal catalysts. researchgate.net In these reactions, cis isomers were predominantly formed, with the choice of catalyst (Palladium, Rhodium, Ruthenium) influencing the diastereoselectivity. researchgate.net

Another relevant reductive transformation observed in a similar scaffold is the reductive dehalogenation of 2-chloro-6-methylnicotinic acid using a Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas to yield 6-methylnicotinic acid. google.com While this is not a direct reduction of the title compound, it showcases a key reductive strategy applicable to its halogenated precursors.

| Substrate Type | Reaction | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylnicotinic acid derivatives | Diastereoselective Hydrogenation | Pd, Rh, or Ru on a support | Piperidine derivatives (cis isomers predominate) | researchgate.net |

| 2-Chloro-6-methylnicotinic acid | Reductive Dehalogenation | 10% Pd/C, H₂, NaOH | 6-Methylnicotinic acid | google.com |

Oxidation Pathways: The oxidation of this compound is less commonly documented in targeted studies. However, based on its structure, potential oxidative pathways can be inferred. The hydroxyl group on the pyridine ring can influence the ring's electron density and reactivity. A plausible, though not explicitly documented, reaction is oxidative decarboxylation. In other biological and chemical systems, α-hydroxy acids can undergo oxidation of the hydroxyl group to a ketone, followed by the loss of carbon dioxide. nih.gov For instance, L-2-hydroxy acid oxidase has been shown to catalyze the oxidative decarboxylation of other hydroxy acids. nih.gov Such a pathway, if applied to this compound, would likely require specific oxidizing agents that can target the hydroxyl-bearing carbon adjacent to the carboxyl group, potentially leading to the formation of a pyridone derivative after loss of CO2. Further research is needed to fully characterize the specific conditions and products of its oxidation.

Strategic Application as a Synthetic Building Block

The structural framework of this compound makes it a valuable precursor in multi-step synthetic sequences. Its classification as a "Building Block" by chemical suppliers underscores its role in constructing more elaborate molecules. cymitquimica.comtcichemicals.com

Role in the Synthesis of Complex Organic Molecules

This compound serves as a key starting material or intermediate in the synthesis of complex, biologically active molecules. It is explicitly identified as a useful research chemical for the preparation of orally bioavailable thrombin inhibitors, which are complex molecules designed to interfere with blood coagulation cascades. chemicalbook.com

The utility of the core 6-methylnicotinic acid scaffold is further highlighted by its use in synthesizing other complex structures. For example, the related compound 6-methylnicotinic acid methyl ester is a key intermediate in a multi-step synthesis to produce Etoricoxib, a selective COX-2 inhibitor. google.com Furthermore, the nicotinic acid framework is foundational in the synthesis of alkaloids; methyl 6-methylnicotinate (B8608588) has been used as the starting point for the synthesis of 6-methyl nicotine (B1678760). patsnap.com These examples demonstrate the value of the substituted pyridine-carboxylic acid motif, inherent in this compound, for building intricate molecular architectures.

Utility in Pharmaceutical Intermediate Production

The application of this compound extends directly into the production of pharmaceutical intermediates. Its role in synthesizing thrombin inhibitors is a prime example of its utility in developing active pharmaceutical ingredients (APIs). chemicalbook.com

Moreover, the compound is structurally related to other high-value pharmaceutical intermediates. For instance, 2-amino-6-methylnicotinic acid is a crucial production intermediate for various compounds used as active ingredients in pharmaceuticals and agricultural chemicals. google.comgoogle.com Notably, this compound is often generated as a significant by-product (15-20%) during the synthesis of this amino-analogue from 2-chloro-6-methylnicotinic acid, indicating that the core scaffold is central to industrial synthetic pathways. google.comgoogle.com The potential for converting this by-product into the desired amino-intermediate or other valuable molecules is an area of interest in process chemistry.

| Building Block | Target Molecule Class / Specific Drug | Therapeutic Area | Reference |

|---|---|---|---|

| This compound | Thrombin Inhibitors | Anticoagulation | chemicalbook.com |

| 6-Methylnicotinic acid (related scaffold) | Etoricoxib | Anti-inflammatory (COX-2 inhibitor) | google.com |

| 2-Amino-6-methylnicotinic acid (related intermediate) | Pharmaceuticals and Agrochemicals | Various | google.com |

Coordination Chemistry and Metal Complex Formation with 2 Hydroxy 6 Methylnicotinic Acid

Ligand Properties of 2-Hydroxy-6-methylnicotinic Acid in Complexation

Chelation Modes and Binding Sites (O,O-chelation)

In the realm of coordination chemistry, this compound demonstrates its versatility as a bidentate ligand, primarily engaging in O,O-chelation with metal ions. ijcps.org This binding mode involves the oxygen atom of the deprotonated carboxyl group and the oxygen atom of the keto group of the pyridinone ring. ijcps.org Evidence for this chelation is substantially provided by infrared (IR) spectroscopy. A comparative analysis of the IR spectra of the uncomplexed ligand and its metallic counterparts reveals notable shifts in the vibrational frequencies corresponding to the carboxyl and keto C=O bonds, signifying their participation in the coordination sphere. ijcps.org Furthermore, the emergence of new absorption bands in the far-infrared region, typically between 400 and 500 cm⁻¹, is indicative of M-O stretching vibrations, lending further credence to the O,O-chelation mechanism. ijcps.org

Tautomeric Considerations in Coordination (e.g., 6-methyl-2-oxonicotinate)

A significant aspect of the coordinating behavior of this compound is its tautomerism, existing in equilibrium between the enol (2-hydroxy) and keto (2-oxo or pyridinone) forms. In both the solid state and within coordination complexes, the keto tautomer, specifically as 6-methyl-2-oxonicotinate, is the favored and more stable conformation. ijcps.org This preference is largely due to the stabilizing effect of intramolecular hydrogen bonding between the carboxylic acid group and the keto group at the second position of the pyridine (B92270) ring. ijcps.org Infrared spectroscopy has been a key tool in confirming this keto-enolic tautomerism. ijcps.org The consistent observation of a protonated pyridine nitrogen in the IR spectra of both the free ligand and its complexes points towards the dominance of the oxo-form during the complexation process. ijcps.org

Synthesis and Characterization of Transition Metal Complexes

Preparation of Complexes with First-Row Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Mn(II))

The synthesis of coordination complexes between this compound and first-row transition metals, including cobalt(II), nickel(II), copper(II), and manganese(II), has been well-documented. ijcps.orgresearchgate.net A general stoichiometry for some of these complexes is represented by the formula Na₂[M(H₆MnicO)₂Cl₂], where 'M' denotes the respective transition metal. ijcps.org The standard preparative route involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ijcps.orgjocpr.com Characterization of the resulting complexes, primarily through FT-IR and UV-Visible spectroscopy, suggests that the 2-hydroxy-6-methylnicotinate ligand coordinates to the metal(II) centers to form octahedral geometries. ijcps.orgresearchgate.net The relative stability of these bivalent transition metal complexes has been observed to follow the Irving-Williams series, with an order of Cu > Zn > Fe > Ni > Co > Mn. nih.gov

Microwave-Assisted Synthesis of Metal Complexes

In recent years, microwave-assisted synthesis has been adopted as a highly efficient and environmentally benign method for the preparation of metal complexes of this compound. ijcps.orgresearchgate.net This "green" chemical approach presents notable advantages over conventional heating techniques, such as significantly shorter reaction times and often improved product yields. ijcps.orgmdpi.com For example, the synthesis of Co(II), Ni(II), and Cu(II) complexes has been successfully accomplished with high yields in a fraction of the time required by traditional methods. ijcps.org The application of microwave irradiation has also been extended to the synthesis of the corresponding manganese(II) complex. researchgate.net The efficacy of this method lies in the rapid and uniform heating of the reaction medium, which accelerates the kinetics of complex formation. mdpi.com

Structural Elucidation and Supramolecular Architectures of Metal Complexes

The three-dimensional structures of the metal complexes of this compound have been largely inferred from spectroscopic data. Techniques such as FT-IR and UV-Visible spectroscopy have been pivotal in confirming the O,O-chelation of the ligand to the metal ion and in proposing the coordination geometry. ijcps.orgresearchgate.net Based on these spectral analyses, an octahedral geometry has been proposed for the Co(II), Ni(II), and Cu(II) complexes conforming to the general formula Na₂[M(H₆MnicO)₂Cl₂]. ijcps.org

Beyond the individual molecular structure, these metal complexes can self-assemble into more complex supramolecular architectures. The formation of these extended networks is driven by non-covalent interactions, most notably hydrogen bonding and π-π stacking between the pyridine rings of adjacent complex units. nih.gov Although detailed single-crystal X-ray diffraction data for these specific complexes are not extensively available in the reviewed literature, the inherent planarity of the pyridinone ring system, coupled with the presence of hydrogen bond donors and acceptors, strongly suggests a propensity for the formation of two- or three-dimensional structures. researchgate.netresearchgate.net

Analysis of Coordination Geometries

The coordination of this compound to metal centers results in a variety of coordination geometries, with the specific geometry being influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. Among the most prevalent geometries is the octahedral configuration.

In many documented complexes, the metal center is surrounded by six donor atoms, creating an octahedral environment. For instance, in a cadmium(II) complex, the metal ion is coordinated to two nitrogen atoms and four oxygen atoms from two 2-hydroxy-6-methylnicotinate ligands and two water molecules. This arrangement results in a distorted octahedral geometry around the cadmium center. Similarly, cobalt(II) and nickel(II) also form complexes where they exhibit an octahedral coordination geometry, binding to the nitrogen and oxygen atoms of the ligand as well as water molecules.

Below is a table summarizing the coordination geometries observed in some metal complexes of this compound:

| Metal Ion | Coordination Geometry | Donor Atoms |

| Cadmium(II) | Distorted Octahedral | N, O (from ligand), O (from water) |

| Cobalt(II) | Octahedral | N, O (from ligand), O (from water) |

| Nickel(II) | Octahedral | N, O (from ligand), O (from water) |

| Zinc(II) | Not specified in provided context | Not specified in provided context |

| Copper(II) | Not specified in provided context | Not specified in provided context |

Formation of Low-Dimensional (1D, 2D) and Three-Dimensional (3D) Metal-Organic Frameworks

The bridging capability of the 2-hydroxy-6-methylnicotinate ligand, facilitated by its carboxylate group, allows for the construction of extended metal-organic frameworks (MOFs) with varying dimensionalities. These frameworks are formed by the connection of metal centers through the organic ligands, creating one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks.

One-dimensional chains are a common structural motif in the coordination polymers of this compound. For example, in a cobalt(II) complex, the metal centers are linked by the carboxylate groups of the ligands in a head-to-tail fashion, forming infinite 1D chains. These chains are further organized in the crystal lattice through non-covalent interactions.

The extension of these structures into two dimensions can occur when additional bridging ligands or different coordination modes of the primary ligand are involved. For instance, the interconnection of the 1D chains through hydrogen bonding or other supramolecular interactions can lead to the formation of 2D layered structures.

Three-dimensional frameworks are achieved when the connectivity between the metal centers and the ligands extends in all three spatial dimensions. In a reported dysprosium(III) complex, the 2-hydroxy-6-methylnicotinate ligands, in conjunction with oxalate (B1200264) co-ligands, create a robust 3D framework. This intricate network is built upon dinuclear dysprosium units that are linked by both types of organic ligands, resulting in a highly stable and porous structure.

The dimensionality of the resulting framework is a critical factor in determining the material's properties, such as its porosity, stability, and potential applications in areas like gas storage and catalysis.

Intermolecular Interactions within Crystal Structures

The interplay of these intermolecular forces is essential in dictating the final crystal packing and the resulting physical and chemical properties of the material.

Biological Activities and Mechanisms of Action of 2 Hydroxy 6 Methylnicotinic Acid and Its Derivatives

Investigation of Antimicrobial Activities

The antimicrobial potential of derivatives of 2-Hydroxy-6-methylnicotinic acid has been a key area of investigation, with studies screening these compounds against various pathogenic bacterial strains.

Derivatives of nicotinic acid have demonstrated notable antibacterial effects. For instance, a Schiff base synthesized from nicotinic acid, specifically 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, was tested against a panel of microbes. researchgate.net The compound showed antimicrobial activity against several bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Another study on nicotinic acid-derived acylhydrazones found that two compounds in this series exhibited promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL and 7.81 µg/mL, respectively. mdpi.com

Thiazolidinone derivatives of nicotinic acid have also been synthesized and evaluated for their in vitro antibacterial activity using the paper disc diffusion method, with some compounds in the series showing significant antimicrobial effects. researchgate.net The search for antimicrobial agents among nicotinic acid derivatives is driven by the potential to develop new therapeutic options against bacterial infections. mdpi.com

Table 1: Antibacterial Screening of 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Active |

| Bacillus subtilis | Active |

| Staphylococcus aureus | Active |

| Klebsiella pneumonia | Active |

| Enterobacter aeruginosa | Active |

| Proteus mirabilis | Active |

| Candida albicans | No Activity |

Data sourced from Izuagbe et al., 2020. researchgate.net

A recurring theme in the study of these derivatives is the enhancement of antibacterial activity upon complexation with metal ions. The biological activity of a metal complex of the 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid Schiff base was found to be comparably more effective than the Schiff base ligand alone. researchgate.net Similarly, studies on metal complexes of a hydrazone ligand derived from nicotinic acid showed that all the tested metal complexes displayed significantly enhanced antimicrobial activity against E. coli, S. aureus, and B. subtilis when compared to the uncoordinated ligand. researchgate.net This suggests that the coordination of metal ions can play a crucial role in the pharmacological efficacy of these compounds. researchgate.netresearchgate.net

In a different comparison, nicotinic acid-derived acylhydrazones were found to be more active against Gram-positive bacteria than their corresponding 1,3,4-oxadiazoline derivatives. mdpi.com This highlights that structural modifications, not just metal complexation, significantly influence the antibacterial spectrum and potency.

Table 2: Comparative Antibacterial Potency

| Compound Type | Potency Observation | Source |

|---|---|---|

| Metal Complex vs. Ligand | Metal complexes showed enhanced antimicrobial activity compared to the uncoordinated ligand. | researchgate.netresearchgate.net |

Exploration of Enzyme Inhibition and Modulation

Beyond antimicrobial effects, derivatives of nicotinic acid have been explored for their ability to interact with and modulate the activity of enzymes, a key mechanism for therapeutic intervention.

Research has identified cyclooxygenase (COX) enzymes as a primary target for certain nicotinic acid derivatives. Two novel series of nicotinate (B505614) derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov These enzymes are crucial in the inflammatory pathway. The research into compounds like 6-Methyl-2-(phenylamino)nicotinic acid suggests that its mechanism of action involves binding to specific molecular targets such as enzymes or receptors to modulate their activity. For the antibacterial action of 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, molecular docking studies identified a bacterial protein from E. coli as a potential molecular target. nih.gov

Molecular docking studies have been employed to understand the interactions between nicotinic acid derivatives and their molecular targets. For derivatives targeting COX-2, docking simulations were performed to rationalize their inhibitory potency. nih.gov These studies revealed that the most potent compounds formed more favorable interactions within the COX-2 active site compared to the standard drug celecoxib (B62257), which explains their remarkable inhibitory activity. nih.gov In the case of the antibacterial derivative 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, docking simulations against an E. coli bacterial protein showed a high binding affinity, calculated at -6.6 kcal/mol, indicating a strong and effective interaction. nih.gov These computational models are crucial for visualizing binding modes and understanding the structural basis of inhibition, often involving interactions like hydrogen bonding.

Comparative Biological Activity Studies with Related Nicotinic Acid Derivatives

The biological profile of nicotinic acid derivatives is highly dependent on their specific structural features. Acylhydrazone derivatives of nicotinic acid, for example, showed strong antibacterial activity, particularly against Gram-positive bacteria. mdpi.com In contrast, other derivatives have been specifically engineered as anti-inflammatory agents by targeting COX-2. nih.govnih.gov These studies often use established drugs like ibuprofen, celecoxib, and indomethacin (B1671933) as benchmarks for comparison. nih.govnih.gov

The findings reveal that some of these synthesized compounds exhibit COX-2 inhibitory activity equipotent to celecoxib and show a preferential inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs. nih.gov Furthermore, some acylhydrazone derivatives were assessed for their antioxidant capabilities, showing weak but detectable reductive activity when compared to standards like vitamin E. mdpi.com This demonstrates the diverse biological potential of the nicotinic acid scaffold, which can be tailored through chemical modification to achieve different therapeutic effects, from antimicrobial to anti-inflammatory actions. mdpi.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid |

| Ibuprofen |

| Celecoxib |

| Indomethacin |

| Vitamin E |

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how modifications to its chemical scaffold influence its biological activity. While comprehensive SAR studies specifically targeting this compound are not extensively documented in publicly available research, valuable insights can be drawn from investigations into structurally related compounds, such as other 2-pyridone and nicotinic acid derivatives. These studies provide a foundational understanding of the key structural features that can be modulated to enhance or alter the biological effects of this class of molecules.

The core structure of this compound, which can also be represented as its tautomer 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, presents several key positions for chemical modification: the carboxylic acid group at position 3, the methyl group at position 6, and the pyridine (B92270) ring itself.

Research on various 2-pyridone derivatives has demonstrated that substitutions at different positions on the ring system can significantly impact their biological profiles, including their antimicrobial and anti-inflammatory activities. For instance, studies on functionalized 2-pyridone-3-carboxylic acids have shown that the introduction of different N-aryl substituents can modulate their antibacterial efficacy. nih.gov This suggests that the nitrogen atom of the pyridone ring in this compound could be a potential site for derivatization to tune its biological properties.

Furthermore, investigations into other nicotinic acid derivatives have highlighted the importance of the substituent at the 6-position. In a series of 6-substituted nicotine (B1678760) analogs, the nature of the substituent at this position was found to influence their binding affinity for nicotinic acetylcholine (B1216132) receptors. researchgate.net This indicates that modifying the methyl group at the 6-position of this compound could be a viable strategy for altering its interaction with biological targets.

The carboxylic acid group at position 3 is another critical functional group that can be targeted for modification. Esterification or amidation of this group can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

While direct and extensive SAR data for this compound is limited, the following table summarizes hypothetical modifications and their potential impact on biological activity based on findings from related structures.

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Rationale based on Related Compounds |

|---|---|---|---|

| Carboxylic Acid (Position 3) | Esterification | Altered solubility and cell permeability, potentially leading to changes in bioavailability and activity. | Ester derivatives of other carboxylic acid-containing drugs often exhibit modified pharmacokinetic profiles. |

| Carboxylic Acid (Position 3) | Amidation | Introduction of new hydrogen bonding capabilities, potentially altering target binding affinity. | Amide derivatives in medicinal chemistry are common bioisosteres of carboxylic acids with different properties. |

| Methyl Group (Position 6) | Substitution with larger alkyl groups | May enhance or decrease binding affinity due to steric effects at the target's binding site. | Studies on other substituted pyridines have shown that the size of the substituent at this position can be critical for activity. researchgate.net |

| Methyl Group (Position 6) | Substitution with electron-withdrawing or donating groups | Could modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets. | The electronic nature of substituents on aromatic rings is a well-established factor in determining biological activity. |

| Pyridine Ring | Introduction of additional substituents | Could provide additional points of interaction with a biological target, potentially increasing potency or selectivity. | Multi-substituted pyridine rings are common in many biologically active compounds. mdpi.com |

It is important to emphasize that the information presented in the table is based on general principles of medicinal chemistry and SAR studies of related compound classes. Rigorous SAR studies involving the synthesis and biological evaluation of a focused library of this compound derivatives would be necessary to definitively elucidate the specific structural requirements for its biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods provide detailed information about the molecular framework and electronic environment of 2-Hydroxy-6-methylnicotinic acid by examining the interaction of the molecule with electromagnetic radiation.

Infrared (FT-IR) and UV-Visible Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed. clockss.org For this compound, the FT-IR spectrum provides a unique fingerprint, revealing characteristic absorption bands for its key structural features.

Studies on substituted nicotinic acids demonstrate that the position and intensity of absorption bands, particularly for the carbonyl group, are sensitive to the electronic effects of substituents on the pyridine (B92270) ring. The spectrum of this compound is expected to show strong absorptions corresponding to the O-H stretching of the carboxylic acid and the hydroxyl group, the C=O stretching of the carboxyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-H stretching from the methyl group. researchgate.netresearchgate.net

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Phenolic OH | O-H Stretch | 3200 - 2500 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Methyl Group | C-H Stretch | 2980 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Aromatic Ring | C=C and C=N Stretches | 1620 - 1450 | Medium to Strong |

| O-H Bending | O-H Bend | 1440 - 1395 | Medium |

| C-O Stretching | C-O Stretch | 1300 - 1200 | Strong |

UV-Visible Spectroscopy provides insights into the electronic transitions within the molecule. nih.gov The pyridine ring and its substituents (hydroxyl and carboxyl groups) act as a chromophore, absorbing light in the ultraviolet-visible range. The UV spectra of substituted pyridine carboxylic acids are influenced by the solvent environment and the electronic nature of the substituents. beilstein-journals.org The spectrum of this compound is expected to exhibit characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the aromatic system. clockss.orgresearchgate.net

Interactive Data Table: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Solvent Effects |

| π → π | 200 - 280 | Sensitive to solvent polarity; may show red or blue shifts. |

| n → π | > 280 | Typically less intense; sensitive to hydrogen bonding solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, the acidic proton of the carboxylic acid, and the proton of the hydroxyl group. The chemical shifts (δ) and splitting patterns are diagnostic of the molecular structure.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound is expected to display seven unique signals, corresponding to the methyl carbon, the five carbons of the pyridine ring, and the carboxyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type of Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |

| -CH₃ | ¹H | ~2.5 | Singlet | Methyl group on the pyridine ring. |

| Aromatic-H | ¹H | 7.0 - 8.5 | Doublets | Two distinct signals for the two protons on the pyridine ring. |

| -OH | ¹H | 5.0 - 10.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |

| -COOH | ¹H | 10.0 - 13.0 | Broad Singlet | Acidic proton, often broad and may exchange with D₂O. |

| -CH₃ | ¹³C | ~20 | - | |

| Aromatic-C | ¹³C | 110 - 160 | - | Four signals for C3, C4, C5, and C6 of the ring. |

| C-OH | ¹³C | ~165 | - | Signal for C2, attached to the hydroxyl group. |

| -COOH | ¹³C | 165 - 185 | - | Carbonyl carbon of the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For this compound (molecular formula C₇H₇NO₃), the molecular weight is 153.137 g/mol . targetmol.com In a mass spectrum, this would correspond to a molecular ion peak (M⁺) at an m/z value of approximately 153. Key fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl and carboxyl groups, and the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, leading to characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | [C₇H₇NO₃]⁺ | ~153 | Molecular Ion |

| [M-H₂O]⁺ | [C₇H₅NO₂]⁺ | ~135 | Loss of a water molecule |

| [M-CO₂]⁺ | [C₆H₇NO]⁺ | ~109 | Loss of carbon dioxide (decarboxylation) |

| [M-COOH]⁺ | [C₆H₆NO]⁺ | ~108 | Loss of the carboxyl radical |

Raman Spectroscopy and Fluorescence Spectroscopy

Raman Spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. It is particularly useful for observing symmetric vibrations and the skeletal vibrations of the aromatic ring, which may be weak in the IR spectrum. Studies on related nicotinic acids have utilized FT-Raman to investigate molecular structure and vibrational frequencies.

Fluorescence Spectroscopy investigates the emission of light from a substance that has absorbed light. This technique can provide information about the electronic structure and excited states of a molecule. While some pyridine derivatives are known to be fluorescent, the fluorescence properties of this compound are not detailed in the available literature. If the compound is fluorescent, the technique could be used to study its electronic environment and potential interactions with other molecules. Studies on other substituted pyridine compounds have used fluorescence to investigate complex phenomena like proton transfer. researchgate.net

Purity Assessment and Quantitative Analysis Methods

Beyond structural confirmation, analytical methods are essential for determining the purity and quantity of this compound.

Titrimetric Analysis

Titrimetric analysis is a classic and reliable method for quantitative chemical analysis. For this compound, an aqueous acid-base titration is a standard method for assessing its purity. thermofisher.com This method relies on the acidic nature of the carboxylic acid group. A precisely weighed sample of the compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The reaction is a neutralization, and the endpoint is typically detected using a colorimetric indicator or a pH meter. The purity of the acid can be calculated from the volume of titrant required to reach the equivalence point. Commercial suppliers specify a purity assay of ≥98.0% to ≤102.0% for this compound using this method. thermofisher.com

Interactive Data Table: Parameters for Titrimetric Analysis of this compound

| Parameter | Description |

| Analyte | This compound |

| Titrant | Standardized Sodium Hydroxide (NaOH) solution |

| Reaction Type | Acid-Base Neutralization |

| Stoichiometry | 1:1 mole ratio (Acid:Base) |

| Endpoint Detection | pH indicator (e.g., phenolphthalein) or potentiometry |

| Purity Specification | ≥98.0% to ≤102.0% thermofisher.com |

Liquid Chromatography for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For a compound such as this compound, HPLC, particularly in a reverse-phase mode, offers a robust and reliable method to separate the main compound from any potential impurities, including starting materials, by-products, or degradation products. The principle of this technique relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

While a specific, validated HPLC method for the purity determination of this compound is not extensively detailed in publicly available literature, a representative method can be constructed based on established analytical procedures for closely related nicotinic acid derivatives. A common approach involves the use of a C18 column, which provides a versatile nonpolar stationary phase suitable for a wide range of organic molecules.

The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A typical mobile phase for compounds like this compound would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer, often a phosphate or acetate buffer, is used to control the pH of the mobile phase. This is particularly important for ionizable compounds like this compound, as their retention behavior can be significantly influenced by their ionization state. By adjusting the pH, the retention time of the main peak can be fine-tuned to ensure a good separation from any closely eluting impurities. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the timely elution of both polar and nonpolar impurities.

Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. For this compound, this is likely to be in the range of 260-280 nm. The purity of the main peak can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Further validation of the method would typically involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure the reliability of the purity determination.

Below is a table outlining a potential HPLC method for the purity analysis of a compound structurally similar to this compound, based on common practices for related molecules.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a powerful tool for predicting molecular properties with a high degree of accuracy. oatext.com Investigations into nicotinic acid derivatives often utilize DFT to understand their structure and electronic characteristics. jocpr.comjocpr.com For 6-methylnicotinic acid, a closely related compound, calculations are typically performed using basis sets like 6-311+G(d,p) to ensure reliable results. jocpr.comjocpr.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. jocpr.com For the related molecule, 6-methylnicotinic acid, DFT calculations have been used to refine its structure, starting from initial coordinates obtained from X-ray diffraction data. jocpr.com The calculations confirm that the optimized geometry represents a true energy minimum on the potential energy surface, indicated by the absence of any imaginary frequencies in the vibrational analysis. jocpr.com The skeleton of the optimized 6-methylnicotinic acid molecule is found to be non-planar. jocpr.comjocpr.com

A comparison between the calculated and experimental geometric parameters for 6-methylnicotinic acid reveals a strong correlation, validating the computational model.

Table 1: Selected Optimized Geometric Parameters for 6-Methylnicotinic Acid Data adapted from a study on 6-methylnicotinic acid, a structurally similar compound.

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - X-ray |

|---|---|---|

| N1-C2 | 1.368 | 1.346 |

| C2-C3 | 1.411 | 1.391 |

| C3-C4 | 1.393 | 1.385 |

| C4-C5 | 1.395 | 1.372 |

| C5-C6 | 1.381 | 1.359 |

| N1-C6 | 1.348 | 1.339 |

| C3-C7 | 1.492 | 1.493 |

| C7-O1 | 1.218 | 1.205 |

| C7-O2 | 1.359 | 1.319 |

| C6-C8 | 1.506 | 1.495 |

Source: jocpr.com

Vibrational analysis calculates the harmonic frequencies of the normal modes of vibration, which correspond to the peaks observed in an infrared (IR) spectrum. q-chem.com There is generally good agreement between the calculated and experimentally observed vibrational modes. jocpr.comjocpr.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jocpr.comresearchgate.net The MEP surface illustrates how a molecule is perceived by another approaching chemical species. jocpr.com In the MEP map of 6-methylnicotinic acid, distinct electron-rich and electron-poor regions are visible. jocpr.com

The areas around the two oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine (B92270) ring are characterized by a negative electrostatic potential (typically colored red), indicating they are susceptible to electrophilic attack. jocpr.com Conversely, the hydrogen atoms exhibit a positive electrostatic potential (colored blue), marking them as sites for nucleophilic attack. jocpr.com Regions with a potential halfway between these extremes appear green. jocpr.com This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. jocpr.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic properties. libretexts.orgyoutube.com The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. jocpr.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is "soft." jocpr.com For 6-methylnicotinic acid, the calculated HOMO-LUMO energy gap is approximately 5.4352 eV. jocpr.com This value suggests the molecule is relatively soft and more polarizable compared to reference molecules like water. jocpr.com The distribution of these orbitals is also significant; in 6-methylnicotinic acid, both the HOMO and LUMO are spread across the entire molecule. jocpr.com

Table 2: Calculated Frontier Orbital Energies for 6-Methylnicotinic Acid Data adapted from a study on 6-methylnicotinic acid.

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO Energy | -0.26888 | -7.3166 |

| LUMO Energy | -0.06914 | -1.8814 |

| HOMO-LUMO Gap | 0.19974 | 5.4352 |

Source: jocpr.com

The dipole moment, polarizability, and hyperpolarizability are fundamental electric properties that describe a molecule's response to an external electric field. These properties are particularly important for the development of nonlinear optical (NLO) materials. researchgate.net

DFT calculations for 6-methylnicotinic acid have been used to determine these values. jocpr.com The total static dipole moment (μ) and the mean polarizability (‹α›) are calculated from the Gaussian output files. jocpr.comresearchgate.net The first static hyperpolarizability (β) is a measure of the nonlinear optical activity of the molecule. researchgate.net The calculated values for 6-methylnicotinic acid indicate its potential for polarization and NLO applications. jocpr.com

Table 3: Calculated Electric Properties for 6-Methylnicotinic Acid Data adapted from a study on 6-methylnicotinic acid.

| Property | Calculated Value (a.u.) |

|---|---|

| Mean Polarizability ‹α› | 95.953 |

| Total First Static Hyperpolarizability (β) | 129.56 |

Source: jocpr.com

Computational Studies on Coordination Complexes

2-Hydroxy-6-methylnicotinic acid can act as a ligand, coordinating with metal ions to form complexes. researchgate.net Computational studies are essential for understanding the geometry and nature of the interactions between the ligand and the central metal ion. mdpi.comnih.gov

The synthesis of transition metal complexes with this compound (H26MnicO) has been reported. researchgate.net For instance, complexes with Co(II), Ni(II), and Cu(II) have been prepared. researchgate.net Spectroscopic analysis, such as FT-IR and UV-Visible, combined with computational modeling, helps to elucidate the structure of these complexes. researchgate.netmdpi.com

In these complexes, the 2-Hydroxy-6-methylnicotinate ligand typically coordinates to the metal ion through O,O-chelation. researchgate.net This involves the oxygen from the deprotonated hydroxyl group and one of the oxygen atoms from the carboxylate group, forming a stable six-membered chelate ring. researchgate.net This bidentate coordination mode is common for this type of ligand and leads to the formation of stable octahedral or other geometries depending on the metal and other coordinating species. researchgate.netnih.gov Such metal-ligand interactions can lead to the formation of three-dimensional metal-organic frameworks stabilized by hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov Bioinorganic model complexes serve as a valuable tool for providing detailed insights into these metal-ligand interactions at an atomic level. escholarship.org

Prediction of Coordination Geometries and Electronic Structures

The prediction of how this compound will bind to metal centers and the resulting electronic properties of the complex are foundational to understanding its potential applications. Density Functional Theory (DFT) is a primary computational tool for this purpose, offering a balance between accuracy and computational cost.

When this compound acts as a ligand, DFT can be used to predict the geometry of the resulting metal complexes. The coordination environment—be it tetrahedral, square planar, or octahedral—is determined by a combination of the metal ion's electronic configuration, the ligand's sterics and electronics, and environmental factors. For instance, studies on nicotinic acid derivatives have shown that coordination can occur through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate group. researchgate.netarxiv.org DFT calculations can evaluate the energetic favorability of different coordination modes.

The electronic structure of these complexes, which dictates their reactivity, spectroscopic, and magnetic properties, is also a key output of these computational models. The analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) is particularly insightful. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. arxiv.org A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). arxiv.org For this compound, the MESP would highlight the negative potential around the carboxylic oxygen atoms, the hydroxyl oxygen, and the pyridine nitrogen, indicating these as the most probable sites for coordination to a metal cation.

| Computational Parameter | Significance in the Study of this compound |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity of the molecule. |

| MESP Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and coordination. |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, offering insights into bonding and reactivity. researchgate.net |

Advanced Computational Approaches for Magnetic Properties

For transition metal complexes of this compound, the prediction and understanding of their magnetic properties are of significant interest, particularly for the development of molecular magnets. This requires more advanced computational techniques that can accurately describe the electronic states and interactions that give rise to magnetism.

Broken-Symmetry Calculations

The broken-symmetry (BS) approach, typically within the framework of DFT, is a widely used method for calculating the magnetic exchange coupling constant (J) in polynuclear metal complexes. This constant describes the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction between metal centers.

The method involves performing calculations on a state where the spin alignment is artificially broken, for example, an antiferromagnetic alignment of spins in a dinuclear complex. The energy of this broken-symmetry state is then compared to the energy of the high-spin state, where all spins are aligned ferromagnetically. The energy difference is used to estimate the J value. While this approach does not yield a pure spin state, it provides a very effective means of calculating magnetic coupling constants. chemrxiv.org

A procedure has been developed to extract not only the isotropic exchange coupling constant (Jij) but also the anisotropic exchange coupling tensors (Dij) from a series of broken-symmetry DFT calculations. chemrxiv.org This allows for a more complete description of the magnetic anisotropy, which is the directional dependence of a material's magnetic properties.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

For a more rigorous treatment of the electronic structure and magnetic properties, especially in cases where electron correlation is strong and several electronic configurations are close in energy (a situation common in transition metal complexes), multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.

The CASSCF method involves selecting a subset of orbitals and electrons (the "active space") within which a full configuration interaction calculation is performed. This means that all possible arrangements of the active electrons in the active orbitals are considered, providing a highly accurate description of the electronic states arising from this space. This is particularly important for correctly describing the ground and excited electronic states that determine magnetic properties.

Recent studies on cobalt(II) coordination polymers with pyridine derivatives have demonstrated the power of CASSCF in conjunction with second-order N-electron valence perturbation theory (NEVPT2) to calculate magnetic properties. rsc.org In such a study, the active space would typically consist of the metal d-orbitals and the electrons occupying them (e.g., a CAS(7,5) for a Co(II) ion, representing 7 electrons in 5 d-orbitals). rsc.org

These calculations can provide:

Zero-Field Splitting (ZFS) parameters (D and E): These parameters quantify the splitting of the spin states in the absence of an external magnetic field and are a direct measure of the magnetic anisotropy.

g-tensor: This tensor describes the interaction of the electron spin with an external magnetic field.

Magnetic exchange pathways: Analysis of the CASSCF wave function can provide detailed insights into the orbitals involved in mediating magnetic interactions between metal centers.

Emerging Applications and Future Research Directions

Development of Novel Materials

The unique chemical structure of 2-Hydroxy-6-methylnicotinic acid makes it a promising candidate for the synthesis of novel materials with specialized properties.

Research into nicotinic acid derivatives has indicated their potential in the development of functional materials, particularly in the realm of corrosion resistance. Studies have shown that certain nicotinic acid derivatives can effectively inhibit the corrosion of mild steel in acidic environments. researchgate.net The mechanism of inhibition is attributed to the adsorption of the derivative molecules onto the metal surface, forming a protective layer that hinders the corrosive process. researchgate.net The efficiency of this inhibition has been found to be dependent on the concentration of the inhibitor and the temperature of the environment. researchgate.net While direct studies on the corrosion-inhibiting properties of this compound are not extensively documented, the performance of its chemical relatives suggests a strong potential for its application in developing advanced anti-corrosion coatings and additives. Further investigation into its specific efficacy and mechanism would be a valuable area of future research.

The potential for materials derived from this compound to exhibit enhanced conductivity is another area of interest, although it remains less explored. The conjugated π-system of the pyridine (B92270) ring could, in principle, be exploited in the design of organic conductive polymers. Future research may focus on the synthesis of polymers incorporating the this compound moiety and the characterization of their electrical properties.

The exploration of this compound in the field of semiconductor materials is still in its nascent stages. The structural features of the molecule, including its aromaticity and the presence of heteroatoms, are characteristics often found in organic semiconductors. These materials are of significant interest for their potential use in flexible electronics, sensors, and photovoltaic devices. Theoretical studies and experimental investigations are needed to determine the electronic band gap, charge carrier mobility, and other key semiconductor properties of this compound and its derivatives.

Advancements in Drug Discovery and Development

The biological activity of nicotinic acid and its derivatives has long been recognized, and this compound is emerging as a valuable scaffold in medicinal chemistry.

A significant area of application for this compound is in the design and synthesis of targeted therapeutics. It has been identified as a useful research chemical in the preparation of orally bioavailable thrombin inhibitors. chemicalbook.com Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a critical strategy for the treatment and prevention of thrombotic disorders. nih.gov Direct thrombin inhibitors act by binding to the active site of the thrombin molecule, thereby blocking its interaction with fibrinogen and preventing the formation of a fibrin (B1330869) clot. nih.gov The development of orally active inhibitors is a major goal in anticoagulant therapy, offering greater convenience for long-term treatment. nih.gov The use of this compound as a precursor highlights its role in creating complex molecules with specific and potent biological activity.

Table 1: Research Findings on this compound in Drug Discovery

| Application Area | Finding | Source |

|---|

Beyond its application in thrombin inhibitors, the broader bioactivities of nicotinic acid derivatives suggest a wider therapeutic potential for this compound. Research on related compounds has demonstrated a range of biological effects, including anti-inflammatory, antitumor, and antiviral activities. mdpi.comnih.govnih.gov

Anti-inflammatory Activity: Nicotinic acid derivatives have been shown to possess anti-inflammatory properties. mdpi.com For instance, studies on other natural products have demonstrated the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Given these findings, this compound is a candidate for investigation as a potential anti-inflammatory agent.

Antitumor Activity: The search for novel anticancer agents is a continuous effort in medicinal chemistry. Various heterocyclic compounds, including those with a pyridine core, have been investigated for their antitumor potential. nih.gov The evaluation of this compound and its derivatives for cytotoxic activity against various cancer cell lines could be a fruitful area of research.

Antiviral Activity: Acylhydrazone compounds, which can be synthesized from carboxylic acids like this compound, have shown promising antiviral activity against viruses such as herpes simplex virus-1 and vaccinia virus. nih.gov This suggests that derivatives of this compound could be explored for the development of new antiviral therapies.

Table 2: Potential Bioactivities of Nicotinic Acid Derivatives

| Bioactivity | Research Focus |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine secretion. |

| Antitumor | Cytotoxic activity against cancer cell lines. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. The synthesis of this compound and its derivatives is an area where greener methodologies are being explored.

Traditional methods for the synthesis of related compounds, such as 6-methylnicotinic acid, have involved the use of strong oxidizing agents like nitric acid under high pressure and temperature. google.comchemicalbook.com While effective, these methods can generate significant waste and require harsh reaction conditions.

More environmentally friendly approaches are being developed. For example, a catalyst- and solvent-free synthesis of 2-anilinonicotinic acid derivatives has been reported, starting from 2-chloronicotinic acid. nih.gov This type of reaction, which proceeds with high efficiency and a simple work-up, represents a significant step towards a more sustainable chemical industry. nih.gov Given that 2-chloronicotinic acids can be synthesized from their 2-hydroxy counterparts, this opens up a potential green synthetic route for derivatives of this compound. prepchem.com Future research will likely focus on the development of direct, atom-economical, and environmentally benign methods for the synthesis of this valuable compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 2-chloronicotinic acid |

| 2-anilinonicotinic acid |

| 6-methylnicotinic acid |

| Fibrinogen |

Optimization of Environmentally Benign Synthetic Methods

The traditional synthesis of nicotinic acid derivatives often involves harsh reaction conditions, such as the use of strong acids like nitric acid and high temperatures, which are not environmentally friendly. consensus.app In contrast, modern approaches are being developed to align with the principles of green chemistry, emphasizing shorter reaction times, higher yields, and the use of less toxic reagents and solvents.

A significant advancement in the green synthesis of this compound is the application of microwave-assisted synthesis. researchgate.netijcps.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a substantial reduction in reaction time and often an improvement in product yield. One reported method involves the microwave-assisted hydrolysis of 2-chloro-6-methylnicotinic acid in the presence of concentrated hydrochloric acid and glacial acetic acid. ijcps.org This approach is noted for its good yield and significantly shorter reaction time compared to conventional heating methods. researchgate.netijcps.org The use of microwave irradiation represents a key strategy in making the synthesis of this important compound more sustainable. researchgate.net

Another promising avenue in the green synthesis of pyridine derivatives is biocatalysis. While specific biocatalytic routes for this compound are still emerging, the broader field of biocatalytic approaches to producing substituted pyridines and piperidines from renewable sources is an active area of research. ukri.org These methods leverage the high selectivity and mild operating conditions of enzymes to create more sustainable pathways to valuable chemical intermediates. ukri.org

Solvent-free synthesis is another cornerstone of green chemistry that holds potential for the production of this compound. The condensation of β-dicarbonyl compounds with primary amines to form β-enamino ketones and esters, key intermediates in the synthesis of some heterocyclic compounds, has been successfully achieved under solvent-free conditions. researchgate.netresearchgate.net Such methods, often catalyzed by recyclable catalysts, offer advantages of high yields, short reaction times, and simplified work-up procedures. researchgate.net While a direct application to the synthesis of this compound is not yet widely reported, these principles offer a clear direction for future research and optimization.

The following table provides a summary of the findings for the microwave-assisted synthesis of this compound, highlighting the key parameters of this environmentally benign method.

| Synthetic Method | Starting Material | Reagents | Reaction Conditions | Yield | Reaction Time | Reference |

| Microwave-Assisted Synthesis | 2-chloro-6-methylnicotinic acid | Concentrated HCl, Glacial Acetic Acid | Microwave irradiation at 200 watts | Good | 3.5 minutes | ijcps.org |

This table is based on available research data and will be updated as more environmentally benign synthetic methods for this compound are developed and reported.

Challenges and Opportunities in 2 Hydroxy 6 Methylnicotinic Acid Research

Addressing Discrepancies in Reported Biological Activity Data

A significant challenge in the study of 2-Hydroxy-6-methylnicotinic acid and its derivatives lies in the potential for discrepancies in biological activity data. The compound is recognized as a fragment molecule that provides a structural basis for designing and screening new drug candidates. Its role as a scaffold for molecular linking and modification means that a wide array of derivatives can be synthesized, each with potentially distinct biological effects.

For instance, derivatives of nicotinic acid have been investigated for a range of biological activities, including antimicrobial and antifungal properties. The retinoprotective effect of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614), has also been evaluated, demonstrating the therapeutic potential within this chemical class.

Discrepancies in reported data can arise from several factors:

Structural Variations: Minor modifications to the core structure of this compound can lead to significant changes in biological activity. Inconsistent reporting or characterization of these derivatives can create a confusing body of literature.

Assay Methodologies: The use of different biological assays, experimental conditions, and model systems across various studies can result in varied outcomes. Without standardized protocols, comparing results from different laboratories becomes challenging.

Purity of Samples: The purity of the tested compound is crucial. As will be discussed, the synthesis of nicotinic acid derivatives can present challenges in purification, and the presence of impurities could lead to misleading biological data.

To address these challenges, the research community must emphasize rigorous structural confirmation of all tested compounds, adopt standardized biological screening protocols, and ensure high purity of chemical samples. A clear and precise association between a specific molecular structure and its observed biological effect is paramount for building a reliable and accurate understanding of the therapeutic potential of this class of molecules.

Enhancing Synthetic Yields and Purity

A primary obstacle in the research and application of this compound is the difficulty in achieving high synthetic yields and purity. The compound is often generated as an unintended by-product in other reactions, which complicates its isolation and purification.

A notable example is in the production of 2-amino-6-methylnicotinic acid. During the synthesis process where 2-chloro-6-methylnicotinic acid reacts with an aqueous solution of ammonia (B1221849), this compound is formed as a significant by-product, accounting for approximately 15% to 20% of the product mixture. This side reaction not only lowers the yield of the target amino-compound but also introduces a purification challenge, making it difficult to obtain the desired product with high purity.

Conventional production methods for related nicotinic acids often necessitate extensive purification operations due to residual unreacted ingredients or the formation of such by-products. These purification steps, such as column chromatography, can be time-consuming and costly, hindering the efficient production of the target molecule on a larger scale.

Opportunities for overcoming these challenges lie in the development of novel and optimized synthetic routes. Strategies to enhance yield and purity include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, catalysts, and solvent systems can help to minimize the formation of by-products like this compound.

Development of Selective Reagents: The use of more selective reagents could favor the formation of the desired product over the hydroxylation pathway.

Alternative Synthetic Pathways: Exploring entirely different synthetic strategies that avoid the specific reaction steps leading to the formation of this compound as a by-product is a key area for future research. For instance, processes for producing related compounds like 6-methylnicotinic acid esters have been developed using starting materials such as 2-methyl-5-ethylpyridine. Adapting such pathways could offer a more direct and efficient route.

The table below summarizes some of the challenges associated with the synthesis of nicotinic acid derivatives, highlighting the issue of by-product formation.

| Reaction | Target Product | By-product | Reported Yield of By-product | Challenge |

| Ammonolysis of 2-chloro-6-methylnicotinic acid | 2-Amino-6-methylnicotinic acid | This compound | ~15-20% | Lowers yield of target; complicates purification |

Future Prospects for Interdisciplinary Research

The unique chemical structure of this compound positions it as a valuable building block with significant potential for interdisciplinary research. Its utility as a molecular scaffold opens up numerous avenues for collaboration between chemists, biologists, pharmacologists, and material scientists.